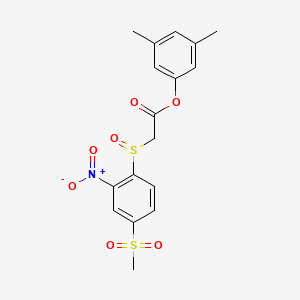
3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE
描述
属性
IUPAC Name |
(3,5-dimethylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S2/c1-11-6-12(2)8-13(7-11)25-17(19)10-26(22)16-5-4-14(27(3,23)24)9-15(16)18(20)21/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCFYHUKDKJDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Key Substituents :
- 3,5-Dimethylphenyl (electron-donating methyl groups).
- Acetate ester backbone.
- 4-Methanesulfonyl-2-nitrobenzenesulfinyl group (electron-withdrawing, polar).
Analog 1: Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n)
- Key Substituents :
- 3,4-Dimethylphenyl ureido group.
- Thiazole and piperazine moieties.
- Ethyl ester backbone.
- Molecular Weight : 508.3 g/mol (ESI-MS).
- Yield : 88.8% (synthetic efficiency).
Comparison :
- The target lacks the thiazole-piperazine pharmacophore but shares methylphenyl groups.
Analog 2: Methyl 2-(3,5-Dibromo-4-hydroxyphenyl)acetate
- Key Substituents :
- 3,5-Dibromo-4-hydroxyphenyl (bulky, electronegative).
- Methyl ester backbone.
- Molecular Formula : C₉H₈Br₂O₃.
- Molecular Weight : 323.966 g/mol.
- LogP : 2.63 (moderate lipophilicity).
Comparison :
- The target replaces bromine and hydroxyl groups with methyl and sulfinyl-nitro substituents. This substitution reduces steric hindrance but increases polarity and reactivity.
Physicochemical Properties
生物活性
3,5-Dimethylphenyl 2-(4-methanesulfonyl-2-nitrobenzenesulfinyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C15H16N2O5S
- Molecular Weight: 348.36 g/mol
The presence of a dimethylphenyl group and a sulfonyl-nitrobenzene moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to 3,5-dimethylphenyl derivatives often exhibit biological activities through several mechanisms:
- Enzyme Inhibition: The sulfonyl and nitro groups may interact with enzyme active sites, leading to inhibition. For instance, sulfonyl groups are known to form reversible covalent bonds with nucleophilic residues in enzymes.
- Antioxidant Activity: The phenolic structure can scavenge free radicals, thereby reducing oxidative stress within cells.
Therapeutic Potential
The compound has shown promise in various therapeutic areas:
- Anticancer Activity: Preliminary studies suggest that related compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.
Case Studies
- Cytotoxicity Assays:
- In Vivo Studies:
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


